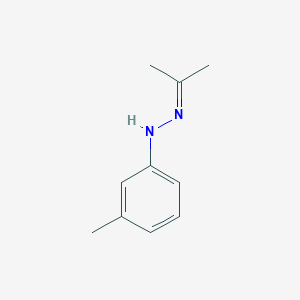

Acetone (3-methylphenyl)hydrazone

説明

特性

分子式 |

C10H14N2 |

|---|---|

分子量 |

162.23 g/mol |

IUPAC名 |

3-methyl-N-(propan-2-ylideneamino)aniline |

InChI |

InChI=1S/C10H14N2/c1-8(2)11-12-10-6-4-5-9(3)7-10/h4-7,12H,1-3H3 |

InChIキー |

YCLSWQHUMNJYPQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NN=C(C)C |

正規SMILES |

CC1=CC(=CC=C1)NN=C(C)C |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- Substituent Effects : The meta-CH₃ group in acetone (3-methylphenyl)hydrazone provides moderate electron-donating effects, enhancing stability and influencing ligand properties in coordination chemistry. In contrast, the para-CH₃ isomer may exhibit altered steric interactions in molecular packing .

- Electron-Withdrawing Groups: Acetone 2,4-dinitrophenylhydrazone contains strong electron-withdrawing NO₂ groups, making it highly reactive toward hydrolysis (94% acetone regeneration at pH 2) . This contrasts with the methyl-substituted derivatives, which are more stable under similar conditions.

Physicochemical and Functional Properties

Key Observations :

- The naringin-derived hydrazone (2a) outperforms others in antioxidant and antibacterial efficacy, likely due to its flavonoid backbone .

- Photophysical Properties : Acetone-derived hydrazones (e.g., triazaborolopyridinium probes) exhibit higher water solubility and excitation energy (λmax ~405 nm) compared to arylhydrazones, making them suitable for biological imaging .

Q & A

Q. What synthetic methods are recommended for preparing Acetone (3-methylphenyl)hydrazone with high purity?

this compound is synthesized by condensing acetone with 3-methylphenylhydrazine. A validated protocol involves refluxing equimolar amounts of acetone and 3-methylphenylhydrazine in anhydrous ethanol for 1–2 hours. Post-reaction, the product is crystallized at low temperatures and purified via vacuum distillation (yield: 85–95%). Storage under inert gas (e.g., argon) prevents moisture-induced degradation, which can catalyze side reactions like hydrazone disproportionation .

Q. How is the formation of this compound confirmed spectroscopically?

Key characterization techniques include:

- 1H/13C NMR : The hydrazone C=N bond appears at δ 145–155 ppm in 13C NMR, while N-H protons resonate at δ 8–10 ppm in 1H NMR.

- FT-IR : N-H stretches at ~3200 cm⁻¹ and C=N vibrations at ~1600 cm⁻¹.

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) confirm the expected molecular weight. Purity is validated using HPLC with UV detection at 280 nm (ε = 22,000 M⁻¹cm⁻¹) .

Q. What are the primary applications of this compound in organic synthesis?

This compound is a key intermediate in the Fischer indole synthesis , where it undergoes acid-catalyzed cyclization to form 2-methylindole derivatives. It also serves as a chelating agent in coordination chemistry due to its N,N'-donor sites, enabling studies of transition-metal complexes .

Q. What storage conditions are critical for maintaining this compound stability?

Store in amber glass vials under argon at –20°C to prevent oxidation and hydrolysis. Purity should be rechecked via NMR before use in sensitive reactions, as moisture exposure accelerates decomposition .

Advanced Research Questions

Q. How can byproduct formation during synthesis be minimized?

- Temperature control : Maintain reaction temperatures <35°C to suppress oxidation of hydrazine.

- Anhydrous conditions : Use molecular sieves or KOH to absorb water, shifting equilibrium toward product formation.

- Purification : Fractional crystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane) removes unreacted hydrazine and azine byproducts, achieving >90% purity .

Q. What structural factors influence the stability of this compound?

X-ray crystallography reveals that the 3-methylphenyl group introduces steric hindrance, reducing rotational freedom around the C-N bond and enhancing thermal stability. Electron-withdrawing substituents on the phenyl ring further stabilize the hydrazone by decreasing electron density at the C=N bond, as shown in comparative studies with sulfonamide analogs .

Q. How do pH and temperature affect hydrolysis kinetics?

Hydrolysis follows pseudo-first-order kinetics, with maximal acetone regeneration at pH 2 (94% yield). Elevated temperatures (50°C) accelerate decomposition (k = 0.15 h⁻¹) but risk forming formaldehyde byproducts. Buffered systems (e.g., citrate-phosphate) stabilize intermediates, enabling efficient acetone recovery for analytical workflows .

Q. What advanced analytical methods resolve quantification challenges in complex matrices?

- HPLC-HRMS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) and HRMS detection for specificity.

- Derivatization : React with 2,4-dinitrophenylhydrazine (DNPH) to form UV-active derivatives, achieving limits of detection (LOD) <1 ppb.

- Validation : Spike-recovery tests in biological matrices show 94–102% accuracy .

Q. How is this compound utilized in heterocyclic synthesis?

In Fischer indole synthesis , the hydrazone undergoes acid-catalyzed cyclization with α,β-unsaturated ketones to form substituted indoles. For example, reaction with cyclohexanone in HCl/ethanol yields 2-methylindole derivatives, confirmed by X-ray crystallography of intermediates .

Q. What computational methods predict the reactivity of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level model the C=N bond’s electron density and predict regioselectivity in cyclization reactions. Molecular dynamics simulations further assess steric effects of the 3-methyl group on reaction pathways .

Data Contradictions and Resolution

Q. How to address discrepancies in reported hydrazone stability under varying pH conditions?

Conflicting data on hydrolysis rates may arise from differences in buffer composition. Systematic studies show that inorganic buffers (e.g., phosphate) yield higher reproducibility than organic buffers. Always calibrate pH electrodes with standard solutions and validate hydrolysis yields via GC-MS .

Q. Why do purity claims vary across synthetic protocols?

Purity (85–98%) depends on the drying method: KOH-assisted drying removes residual hydrazine but may introduce alkaline impurities. Cross-validate purity via multiple techniques (NMR, HPLC, elemental analysis) and report batch-specific data .

Methodological Tables

Q. Table 1. Optimization of Synthesis Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。